molecular formula C15H13N5OS4 B2928552 N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-propylthiadiazole-5-carboxamide CAS No. 1203029-27-9

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-propylthiadiazole-5-carboxamide

Cat. No.: B2928552
CAS No.: 1203029-27-9
M. Wt: 407.54
InChI Key: HNXKOZNAEODTCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-propylthiadiazole-5-carboxamide is a heterocyclic compound characterized by a fused thiazolo-benzothiazole core linked to a propyl-substituted thiadiazole carboxamide moiety. The structural complexity of this compound arises from its sulfur-rich rings, including the 1,3-thiazole and 1,3,4-thiadiazole systems, which are known to enhance bioavailability and target binding in pharmacologically active molecules .

Properties

IUPAC Name

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS4/c1-3-4-9-12(25-20-19-9)13(21)18-14-16-7-5-6-8-11(10(7)23-14)24-15(17-8)22-2/h5-6H,3-4H2,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXKOZNAEODTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-propylthiadiazole-5-carboxamide typically involves the formation of the thiazole and benzothiazole rings followed by their fusion. One common method involves the Jacobsen cyclization of thioamide to the corresponding thiazole, using aqueous potassium ferricyanide as an oxidant . Further N-methylation and condensation with aldehydes yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and recent development. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-propylthiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methyl sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The thiazole and benzothiazole rings can participate in substitution reactions, particularly at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or benzothiazole rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-propylthiadiazole-5-carboxamide is not fully understood. its structure suggests potential interactions with enzymes or receptors involved in cellular processes. The benzothiazole and thiazole rings may target specific molecular pathways, influencing biological activities such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against pharmacopeial standards and research analogs. Key comparisons are outlined below:

Structural Analogues from Pharmacopeial Standards

Evidence from Pharmacopeial Forum (2017) highlights several thiazole/thiadiazole-containing compounds with therapeutic relevance:

Compound ID Key Structural Features Pharmacological Class Notable Functional Groups Reference
Target Thiazolo[4,5-g]benzothiazole, thiadiazole Hypothetical antimicrobial 2-methylsulfanyl, propylthiadiazole carboxamide
Compound m β-lactam core, 1,3,4-thiadiazole-thioether Cephalosporin antibiotic 1H-Tetrazol-1-yl acetamido, 5-methyl-thiadiazole
Compound n β-lactam core, thiadiazole-thioether Cephalosporin antibiotic Pivalamido, 5-methyl-thiadiazole
Compound l Oxazolidinone, thiazole-methyl Oxazolidinone antibacterial Benzyl, isopropylimidazolidinone
Compound y Hydroperoxide-thiazole, ureido linker Protease inhibitor (hypothetical) Hydroperoxypropan-2-yl, methylureido

Key Observations :

  • Heterocyclic Diversity : The target compound’s fused thiazolo-benzothiazole system distinguishes it from β-lactam-based antibiotics (e.g., Compounds m, n) but aligns with protease inhibitors (e.g., Compounds y, z) in employing sulfur-rich scaffolds for target interaction .
  • The propylthiadiazole carboxamide moiety mirrors the ureido linkers in Compounds y and z, suggesting hydrogen-bonding capabilities critical for enzyme inhibition .
Hypothetical Pharmacological Performance

While quantitative data (e.g., IC₅₀, MIC) are unavailable for the target compound, inferences can be drawn from analogs:

  • Antimicrobial Potential: The thiadiazole-thioether motif in Compounds m and n confers β-lactamase resistance in cephalosporins . The target’s thiadiazole carboxamide may similarly resist enzymatic degradation.
  • Enzyme Inhibition : Compounds y and z utilize thiazole-methyl and hydroperoxide groups for protease binding . The target’s carboxamide could mimic these interactions, positioning it as a candidate for kinase or protease inhibition.
Crystallographic and Stability Considerations

The SHELX system () is widely used for crystallographic refinement of small molecules .

Biological Activity

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-propylthiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a complex structure that includes a thiazolo-benzothiazole moiety linked to a thiadiazole carboxamide. Its molecular formula is C20H18N4O4SC_{20}H_{18}N_4O_4S with a molecular weight of 402.51 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole derivatives. The synthetic route often includes:

  • Formation of the thiazolo-benzothiazole core.
  • Introduction of the propylthiadiazole and carboxamide functionalities through selective reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including:

  • Human colon cancer (HCT116)
  • Breast cancer (MCF-7)
  • Lung adenocarcinoma (A549)

The compound exhibited IC50 values in the low micromolar range, indicating potent activity .

The proposed mechanisms include:

  • Inhibition of PI3K/mTOR Pathways : The compound has shown to inhibit key signaling pathways involved in cell growth and survival .
  • Induction of Apoptosis : Studies suggest that it promotes programmed cell death in cancer cells by activating caspase pathways .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Modification Effect on Activity
Addition of electron-withdrawing groupsIncreased potency against cancer cell lines
Modification of the alkyl chain lengthAltered bioavailability and solubility
Variation in the thiazole substituentsEnhanced selectivity towards specific cancer types

Case Study 1: Antiproliferative Testing

A study conducted on a series of thiazolo derivatives, including our compound, revealed that those with higher lipophilicity exhibited better cellular uptake and antiproliferative activity against MCF-7 and A549 cell lines .

Case Study 2: Toxicological Assessment

Acute oral toxicity tests indicated that while the compound is effective against cancer cells, it also shows a favorable safety profile at therapeutic doses, making it a viable candidate for further development .

5. Conclusion

This compound represents a promising lead compound in anticancer research due to its potent biological activities and manageable toxicity profile. Ongoing studies focusing on optimizing its structure could enhance its efficacy and specificity for targeted therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.